

12-hydroxyheptadecanoyl-CoA in inflammatory signaling pathways

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Compound of Interest

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An In-depth Technical Guide to 12-Hydroxyheptadecatrienoic Acid in Inflammatory Signaling Pathways

For: Researchers, Scientists, and Drug Development Professionals

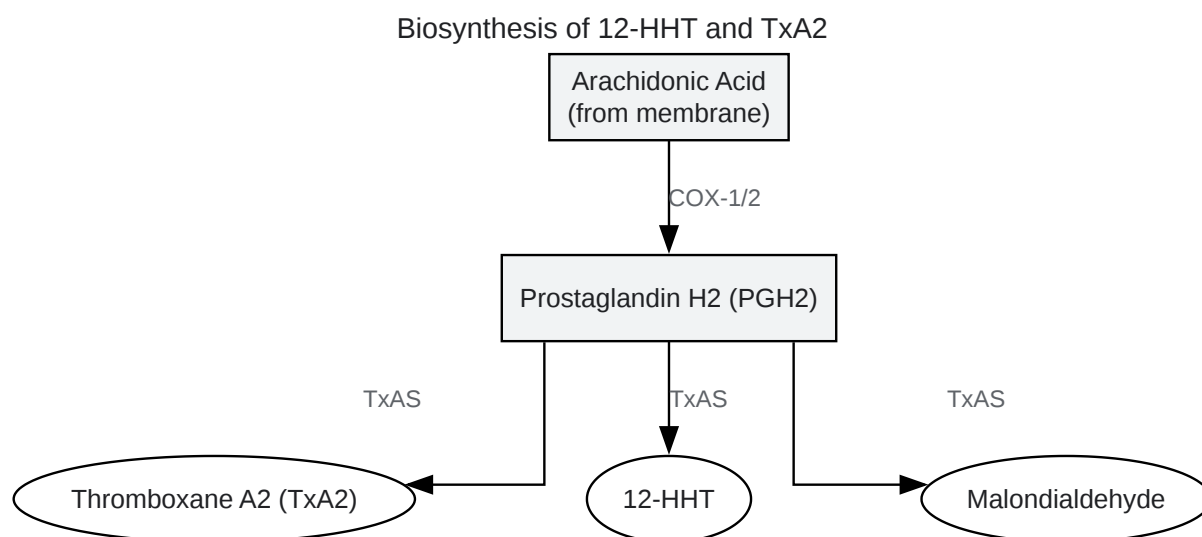
Executive Summary

12-Hydroxyheptadecatrienoic acid (12-HHT or 12-HHTrE), a 17-carbon lipid mediator derived from arachidonic acid, has emerged from its former status as a mere byproduct of thromboxane A₂ synthesis to become a key player in inflammatory and wound healing processes. This guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling functions of 12-HHT, with a particular focus on its role as a high-affinity endogenous ligand for the leukotriene B₄ receptor 2 (BLT2). While this document focuses on the well-documented signaling roles of the free fatty acid 12-HHT, it is important to note that its CoA ester, **12-hydroxyheptadecanoyl-CoA**, is the intracellular form required for metabolic processing, such as beta-oxidation or incorporation into complex lipids. Direct signaling roles for **12-hydroxyheptadecanoyl-CoA** have not been established in the current literature. We will delve into the molecular mechanisms of the 12-HHT/BLT2 signaling axis, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the core pathways to support further research and drug development efforts in this area.

Biosynthesis and Metabolism of 12-HHT

12-HHT is enzymatically generated from the omega-6 polyunsaturated fatty acid, arachidonic acid, via the cyclooxygenase (COX) pathway.[1] Upon cellular stimulation, phospholipase A2 (PLA2) liberates arachidonic acid from the cell membrane. COX enzymes (COX-1 and COX-2) then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[1] The enzyme thromboxane A synthase (TxAS) simultaneously converts PGH2 into equimolar amounts of the pro-thrombotic agent thromboxane A2 (TxA2) and a C17 fatty acid, 12-HHT, plus malondialdehyde.[2][3] A non-enzymatic rearrangement of PGH2 can also yield 12-HHT.[2][4]

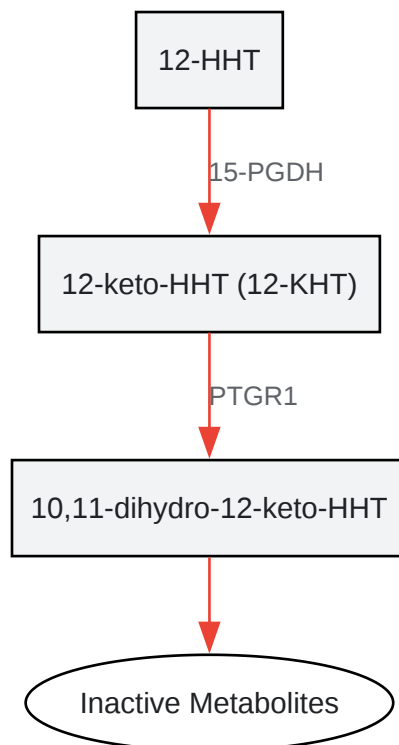
Once formed, 12-HHT is further metabolized, primarily through an oxidative pathway. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes 12-HHT to 12-keto-heptadecatrienoic acid (12-KHT).[1][2] Subsequently, prostaglandin reductase 1 (PTGR1) can reduce a double bond in 12-KHT to form 10,11-dihydro-12-KHT.[1] These metabolic steps are thought to represent an inactivation pathway for 12-HHT signaling.[1]



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Caption: Biosynthesis pathway of 12-HHT from arachidonic acid.

Metabolic Inactivation of 12-HHT



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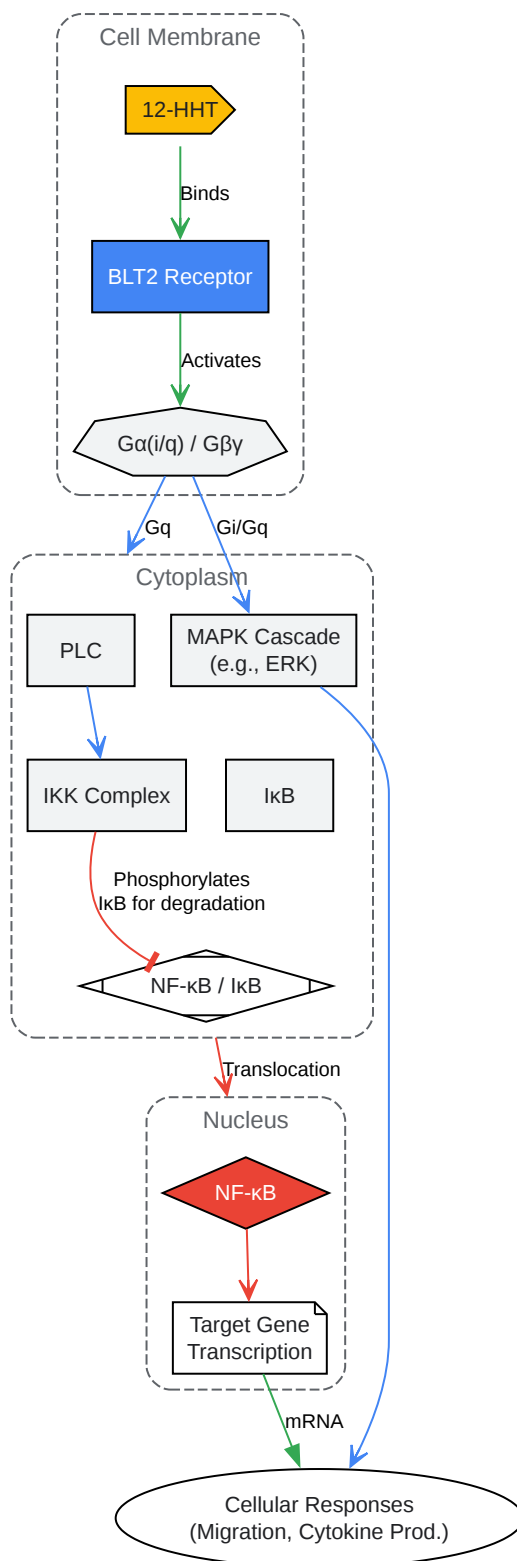
Caption: Primary metabolic pathway for 12-HHT inactivation.

The 12-HHT/BLT2 Signaling Axis

The majority of the biological functions of 12-HHT are mediated through its interaction with the G protein-coupled receptor (GPCR), BLT2.[2] Originally identified as a low-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4), studies have revealed that 12-HHT is a high-affinity endogenous ligand for BLT2, binding with approximately 10-fold higher affinity than LTB4.[4][5] 12-HHT does not bind to the high-affinity LTB4 receptor, BLT1.[4]

BLT2 activation by 12-HHT is coupled to pertussis toxin-sensitive Gi and insensitive Gq families of G proteins.[4][5] This initiates downstream signaling cascades that are cell-type specific but commonly involve the activation of mitogen-activated protein kinases (MAPKs) like ERK and the nuclear factor-kappa B (NF-κB) pathway, leading to changes in gene expression, cell migration, and other functional responses.[6]

Core 12-HHT/BLT2 Signaling Pathway

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Caption: General signaling cascade initiated by 12-HHT binding to the BLT2 receptor.

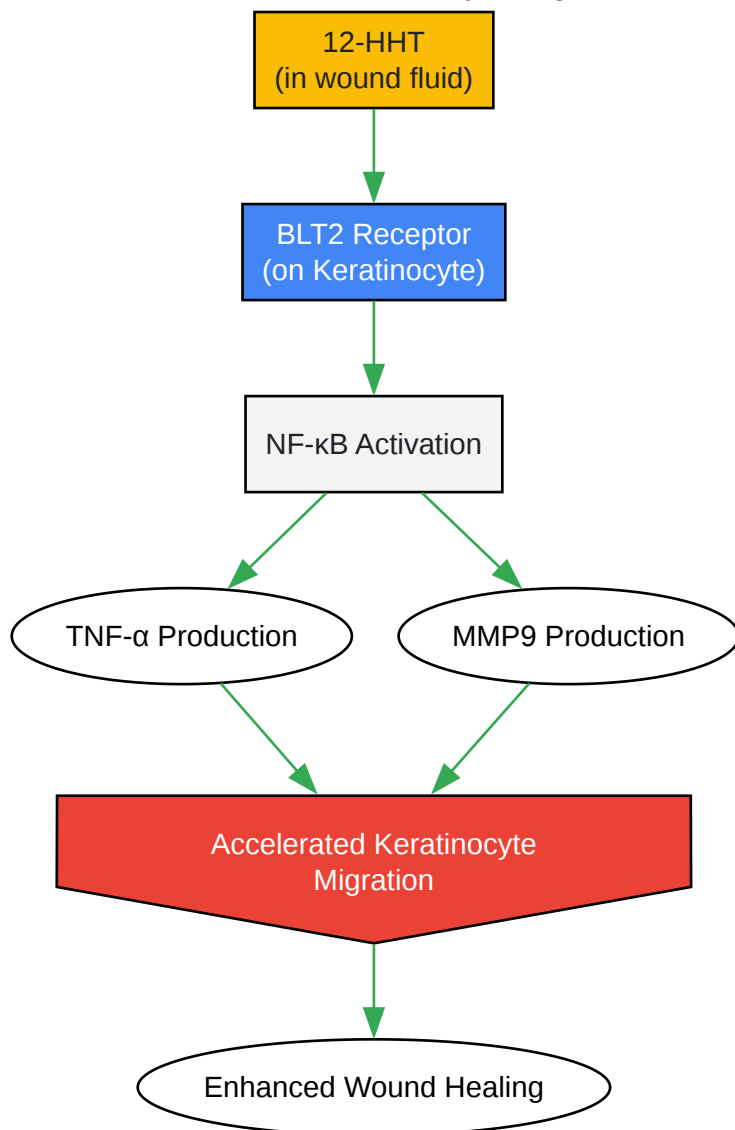
Functions in Inflammation and Tissue Repair

The 12-HHT/BLT2 axis plays a multifaceted role in biological processes, particularly at the intersection of inflammation and tissue regeneration.

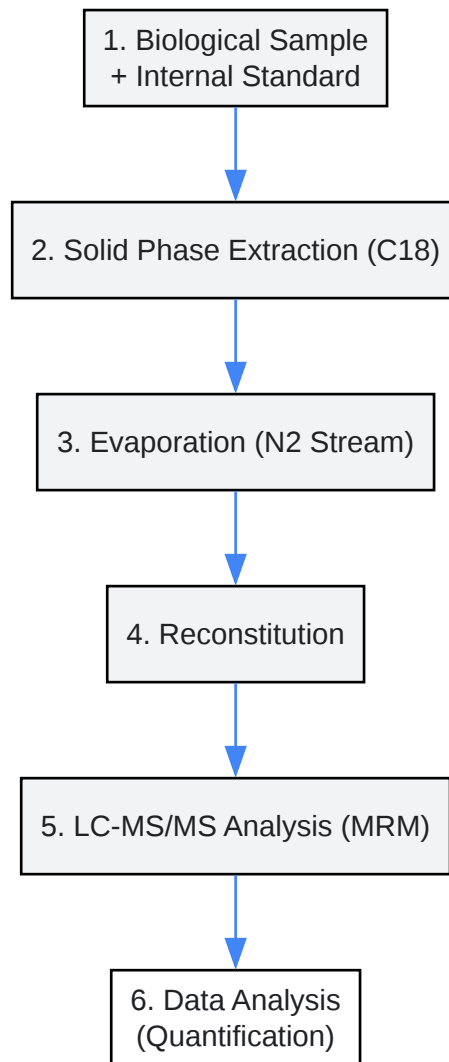
Acceleration of Wound Healing

A primary function of 12-HHT signaling is the promotion of epithelial wound healing. In skin, 12-HHT accumulates in wound fluid and acts on epidermal keratinocytes, which highly express BLT2.^[6] The activation of BLT2 in these cells accelerates wound closure by enhancing their migration. This process is dependent on NF- κ B signaling, which leads to the subsequent production and secretion of tumor necrosis factor-alpha (TNF- α) and matrix metalloproteinase-9 (MMP9).^[6]

12-HHT Role in Keratinocyte Migration



Workflow for 12-HHT Quantification



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